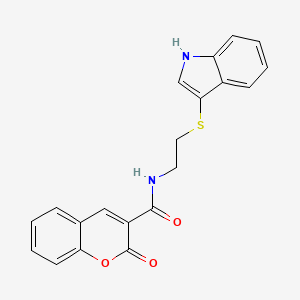

N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

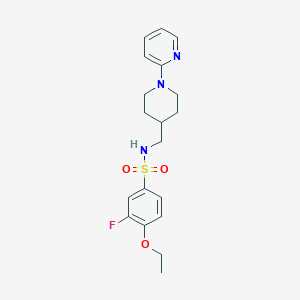

This compound is a derivative of indole and chromene, both of which are aromatic heterocyclic organic compounds. The indole portion of the molecule is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Chromene is a chemical compound consisting of a benzene ring fused with a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and chromene moieties, along with the thioether and amide functional groups. The exact structure would need to be determined through techniques such as NMR, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Anticholinesterase Activity : Compounds similar to N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and tested for their anticholinesterase activity. Studies have shown that these compounds exhibit significant activity toward acetylcholinesterase (AChE), with modifications on the coumarin scaffold, such as the introduction of benzyloxy moiety, enhancing the anti-AChE activity. Docking studies suggest that these compounds can effectively occupy both peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE (Ghanei-Nasab et al., 2016).

Antioxidant and Antimicrobial Activities : Schiff bases containing the indole moiety and derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Some of these compounds displayed good antioxidant and antimicrobial activity, showcasing the potential of indole-coumarin hybrids in developing new therapeutic agents (Saundane & Mathada, 2015).

Anticancer Activity and Bcl-2 Docking Studies : Hybrids of indole and coumarin have been investigated for their anticancer properties and interactions with the Bcl-2 gene, known to play a crucial role in tumorigenesis. These studies have led to the identification of compounds with potent activity against cancer cell lines, demonstrating the therapeutic potential of these hybrids (Kamath et al., 2015).

Chemosensors

- Selective Sensing of Ions : Coumarin-indole linked dyads have been synthesized and characterized for their ability to selectively sense metal ions such as Cu²⁺ and H₂PO₄⁻. These compounds exhibit a fluorescence "turn-on" response upon binding with specific ions, highlighting their application in developing sensitive and selective chemosensors for environmental and biological monitoring (Meng et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer growth, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-19(15-11-13-5-1-4-8-17(13)25-20(15)24)21-9-10-26-18-12-22-16-7-3-2-6-14(16)18/h1-8,11-12,22H,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXFRPVOBBPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide](/img/structure/B2816918.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)

![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)

![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)

![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)